1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Overview
Description
Scientific Research Applications
Structural Characterization and Synthesis
1-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one and related compounds have been extensively studied for their structural properties. For example, Kariuki et al. (2021) synthesized and characterized isostructural compounds with similar molecular structures, focusing on their crystallographic properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). This research contributes to understanding the molecular geometry and crystalline nature of such compounds.
Antimicrobial Activity
Compounds containing the 1H-1,2,3-triazol-4-yl moiety, similar to this compound, have been investigated for their antimicrobial properties. Nagamani et al. (2018) synthesized novel compounds with structural similarities, which were evaluated for their antimicrobial activity (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018). These studies highlight the potential of such compounds in developing new antimicrobial agents.
Application in Drug Design
The structural properties of compounds like this compound are significant in drug design. The detailed study of their crystal structures, as reported by Gonzaga et al. (2016), provides insights into their interactions and potential as drug candidates (Gonzaga, Silva, Ferreira, Wardell, & Wardell, 2016).
Potential in Virtual Screening and Drug Discovery
Compounds structurally related to this compound have been utilized in virtual screening for drug discovery. Rashdan et al. (2021) synthesized novel thiadiazole-based molecules containing the 1,2,3-triazole moiety for structure-guided virtual screening against COVID-19 main protease (Rashdan, Abdelmonsef, Abou-Krisha, & Yousef, 2021). This research underscores the importance of such compounds in the development of antiviral drugs.
Properties
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-8(16)11-7-15(14-13-11)6-9-2-4-10(12)5-3-9/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOPOMVMAIZNGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355359-02-2 | |
Record name | 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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